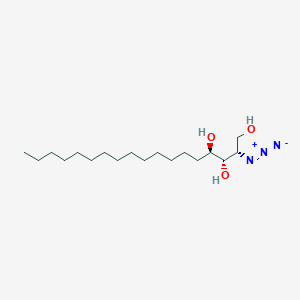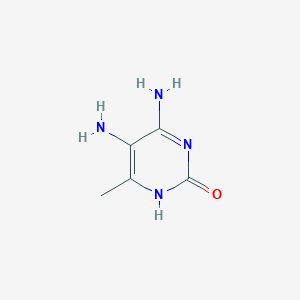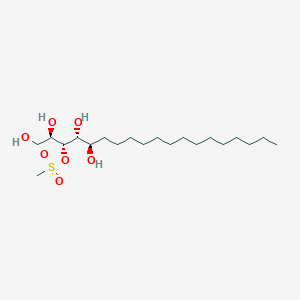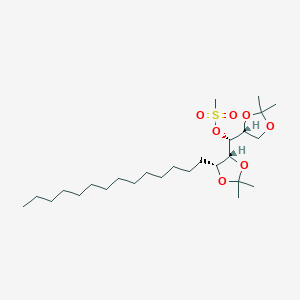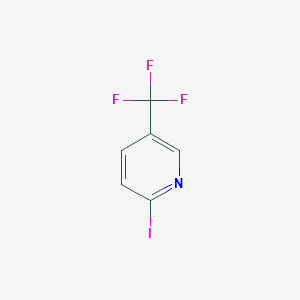
Acarbose Tridecaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acarbose Tridecaacetate is a derivative of Acarbose, a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, which are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .
Synthesis Analysis
The complete biosynthetic pathway to Acarbose has been reported . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of Acarbose by promoting the expression of acbB and acbD . Some genes with low expression levels in the Acarbose biosynthesis gene cluster were overexpressed, resulting in a significant increase in Acarbose yield .
Molecular Structure Analysis
The molecular structure of Acarbose Tridecaacetate is represented by the molecular formula C51H69NO31 .
Chemical Reactions Analysis
Acarbose is produced from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose by the glycosyltransferase AcbI . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .
Physical And Chemical Properties Analysis
The molecular weight of Acarbose Tridecaacetate is 1192.08 . More detailed physical and chemical properties may be found in the Safety Data Sheet .
Scientific Research Applications
Diabetes Management
Acarbose is widely used in the management of type 2 diabetes . It’s an α-glucosidase inhibitor that helps control blood sugar levels by slowing down the breakdown of carbohydrates and reducing the absorption of glucose in the body . This helps to prevent spikes in blood sugar levels after meals, making it a valuable option for managing type 2 diabetes .
Cardiovascular Benefits
Acarbose has been shown to offer cardiovascular benefits . It can reduce cardiovascular complications in individuals with type 2 diabetes and prevent hypertension and cardiovascular disease in individuals with impaired glucose tolerance . This makes it a potentially valuable tool in managing cardiovascular health in these populations .
Prediabetes Treatment
Acarbose is the only oral antidiabetes agent approved for the treatment of prediabetes . It can help improve clinical management across the dysglycaemic disease continuum, potentially preventing the development of type 2 diabetes and associated complications .
Obesity Treatment
Inhibition of alpha-glucosidases by inhibitors like Acarbose can slow the breakdown and release of sugars into the bloodstream, which can be used as therapeutic agents in the treatment of obesity .
Production by Marine Bacteria
Acarbose-like compounds have been isolated from a novel marine bacterium, Arthrobacter enclensis . This suggests that marine bacteria could potentially be used for the production of Acarbose and similar compounds .
Rheumatoid Arthritis Risk Reduction
Acarbose has been found to decrease some inflammatory parameters in diabetic patients, which could potentially reduce the risk of rheumatoid arthritis . This suggests that Acarbose could have potential applications in the management of autoimmune diseases .
Mechanism of Action
Target of Action
Acarbose Tridecaacetate, also known as Acarbose, is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It primarily targets both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, including intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .
Mode of Action
Acarbose competitively and reversibly inhibits its targets, the alpha-glucosidase enzymes . This inhibition prevents the metabolism and subsequent absorption of dietary carbohydrates, thereby reducing postprandial blood glucose and insulin levels . The inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase .
Biochemical Pathways
The C7-cyclitol unit of acarbose originates from 2-epi-5-epi-valiolone (EEV), a cyclization product of the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (SH7P) . This cyclization reaction is catalyzed by a dehydroquinate synthase (DHQS)-like enzyme . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .
Pharmacokinetics
Acarbose has a unique pharmacokinetic profile. Less than 2% of the drug is absorbed as an active drug, while about 35% is absorbed as metabolites . It is metabolized exclusively via the gastrointestinal tract, principally by intestinal bacteria and digestive enzymes . The drug is excreted in urine (~34% as inactive metabolites, <2% parent drug and active metabolite) and feces (~51% as unabsorbed drug) . The time to peak for the active drug is approximately 1 hour, and the elimination half-life is about 2 hours .
Result of Action
The primary result of acarbose’s action is a reduction in postprandial hyperglycemia, area under the glucose concentration-time curve, and glycosylated hemoglobin . Other effects include a reduction in postprandial insulin and variable changes in plasma lipid concentrations . In placebo-controlled trials, acarbose caused significant improvements in glycemic control indicators, including glycosylated hemoglobin .
Action Environment
The action of acarbose can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, as it is used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes . Furthermore, the drug’s action may be less effective when used in conjunction with intestinal adsorbents and digestive enzyme preparations . It’s also worth noting that acarbose may affect the bioavailability of other drugs, such as metformin .
Safety and Hazards
Future Directions
Acarbose, the parent compound of Acarbose Tridecaacetate, has been used to treat type 2 diabetes for about 30 years . With the rise of type 2 diabetes worldwide, the market demand for Acarbose has also increased . Future research may focus on improving the biosynthesis of Acarbose and its derivatives, as well as exploring their potential therapeutic applications .
properties
IUPAC Name |
[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPYMLFJKYFQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H69NO31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acarbose Tridecaacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

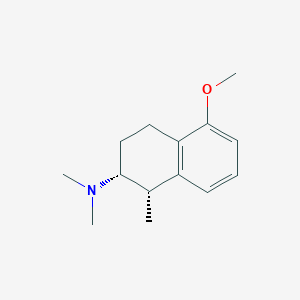
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
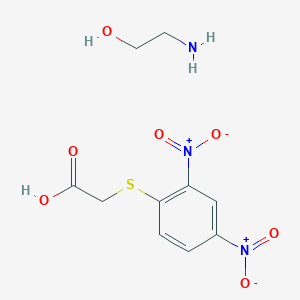
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)


